6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene
Overview
Description
RWJ 52353 is a selective, orally active ligand for the alpha-2D adrenergic receptor. It binds to alpha-2D, alpha-2A, alpha-2B, and alpha-1 receptors with varying affinities. This compound exhibits analgesic efficacy in mouse abdominal irritation tests, making it a potential candidate for pain management research .
Mechanism of Action
Target of Action
RWJ 52353 is a selective, orally active ligand for the α2D adrenoceptor . It binds to α2D, α2A, α2B, and α1 receptors . The α2D adrenoceptor is a subtype of the α2 adrenergic receptor, which is a type of G protein-coupled receptor (GPCR) that is widely distributed in the body and plays a crucial role in the nervous system.
Mode of Action
RWJ 52353 acts as an agonist at the α2D adrenoceptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions inside the cell. The binding affinities (Ki) for α2D, α2A, α2B, and α1 receptors are 1.5, 254, 621, and 443 nM respectively .
Biochemical Pathways
The activation of the α2D adrenoceptor by RWJ 52353 leads to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell. This can result in various downstream effects, including a reduction in neurotransmitter release, which can lead to analgesic effects .
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability.
Result of Action
RWJ 52353 exhibits analgesic efficacy in a mouse abdominal irritation test (MAIT), with an ED50 of 15.1 mg/kg . This suggests that the compound may have potential as a pain reliever.
Biochemical Analysis
Biochemical Properties
RWJ 52353 binds to α2D, α2A, α2B, and α1 receptors, with K i s of 1.5, 254, 621, and 443 nM respectively . This indicates that RWJ 52353 interacts with these receptors, potentially altering their function and influencing biochemical reactions within the cell.
Cellular Effects
RWJ 52353 has been shown to have an impact on cellular processes. It exhibits analgesic efficacy, suggesting that it may influence pain signaling pathways within cells . Additionally, it has been found to regulate the organic cation transporter (OCT) subtype, inhibiting rOCT1 and rOCT2 with IC50s of 100 μM and 20 μM respectively .
Molecular Mechanism
The molecular mechanism of RWJ 52353 involves its binding to α2D, α2A, α2B, and α1 receptors . This binding can influence the activity of these receptors, potentially leading to changes in cellular signaling, enzyme activity, and gene expression.
Dosage Effects in Animal Models
In animal models, RWJ 52353 has demonstrated analgesic activity in abdominal tests in rats and mice
Transport and Distribution
RWJ 52353 has been found to regulate the organic cation transporter (OCT) subtype This suggests that it may be transported and distributed within cells and tissues via these transporters
Preparation Methods
RWJ 52353 can be synthesized through multiple routes. One method involves the reaction of 4-iodo-1-tritylimidazole with ethylmagnesium bromide to produce a Grignard reagent. This reagent is then added to 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one to afford the tertiary alcohol . Industrial production methods for RWJ 52353 are not widely documented, but the synthetic route mentioned provides a basis for laboratory-scale preparation.
Chemical Reactions Analysis
RWJ 52353 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
RWJ 52353 has several scientific research applications:
Chemistry: It is used as a ligand in studies involving adrenergic receptors.
Biology: The compound is employed in research on pain management and neuronal signaling.
Medicine: RWJ 52353’s analgesic properties make it a candidate for developing new pain relief medications.
Comparison with Similar Compounds
RWJ 52353 is unique due to its high selectivity for the alpha-2D adrenergic receptor. Similar compounds include:
Clonidine: An alpha-2 adrenergic agonist used to treat high blood pressure and ADHD.
Dexmedetomidine: Another alpha-2 adrenergic agonist used for sedation in intensive care settings.
Guanfacine: Used to treat ADHD and high blood pressure, it also targets alpha-2 adrenergic receptors.
Compared to these compounds, RWJ 52353’s selectivity for the alpha-2D subtype makes it particularly valuable for research focused on this specific receptor .
Properties
IUPAC Name |
5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADWHDQAKDYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=C1)C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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